
(2-Bromo-4-nitrophenyl)-phenylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-4-nitrophenyl)-phenylmethanol is an organic compound with the molecular formula C13H10BrNO3 It is characterized by the presence of a bromine atom, a nitro group, and a phenylmethanol moiety attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-nitrophenyl)-phenylmethanol typically involves the bromination of 4-nitrophenylmethanol followed by the introduction of a phenyl group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination of the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the production of by-products and waste. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
化学反应分析
Types of Reactions
(2-Bromo-4-nitrophenyl)-phenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted phenylmethanol derivatives.
科学研究应用
(2-Bromo-4-nitrophenyl)-phenylmethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Bromo-4-nitrophenyl)-phenylmethanol involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may act as an electrophile, participating in various electrophilic aromatic substitution reactions. Additionally, the phenylmethanol moiety can engage in hydrogen bonding and other non-covalent interactions with target molecules.
相似化合物的比较
Similar Compounds
2-Bromo-4-nitrophenol: Shares the bromine and nitro groups but lacks the phenylmethanol moiety.
4-Nitrophenylmethanol: Contains the nitro group and phenylmethanol moiety but lacks the bromine atom.
2-Bromo-4-nitroaniline: Similar structure with an amino group instead of the phenylmethanol moiety.
Uniqueness
(2-Bromo-4-nitrophenyl)-phenylmethanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and nitro groups, along with the phenylmethanol moiety, allows for versatile chemical transformations and interactions with various molecular targets.
属性
分子式 |
C13H10BrNO3 |
|---|---|
分子量 |
308.13 g/mol |
IUPAC 名称 |
(2-bromo-4-nitrophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H10BrNO3/c14-12-8-10(15(17)18)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
InChI 键 |
BJSNPKDWRYYFTK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)[N+](=O)[O-])Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


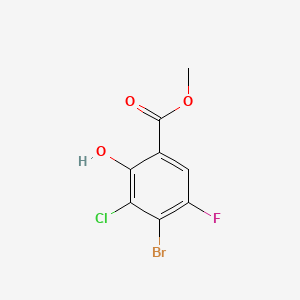
![(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine](/img/structure/B13893470.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13893484.png)
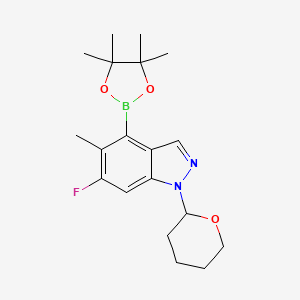


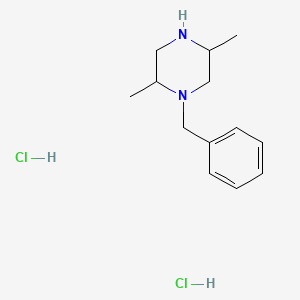
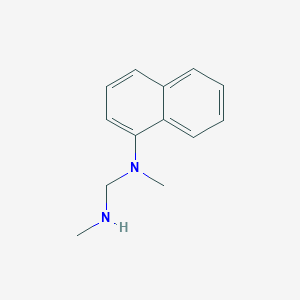
![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13893517.png)
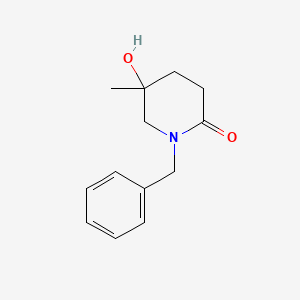


![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)
